molecular formula C7H4Br2N2O B1613461 4,6-dibromo-1H-indazol-3-ol CAS No. 885518-58-1

4,6-dibromo-1H-indazol-3-ol

Cat. No.: B1613461
CAS No.: 885518-58-1
M. Wt: 291.93 g/mol
InChI Key: OWRKXUACQHVSMG-UHFFFAOYSA-N
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Description

4,6-dibromo-1H-indazol-3-ol is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. The presence of bromine atoms at positions 4 and 6, along with a hydroxyl group at position 3, makes this compound a unique and interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dibromo-1H-indazol-3-ol can be achieved through several methods. One common approach involves the bromination of 1H-indazole-3-ol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.

Another method involves the cyclization of 2,4-dibromoaniline with formic acid and sodium nitrite, followed by hydrolysis to yield this compound. This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-dibromo-1H-indazol-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 4 and 6 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The hydroxyl group at position 3 can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the hydroxyl group to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

    Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or hydrogen gas with a palladium catalyst.

Major Products Formed

    Substitution: Formation of 4,6-dialkyl-1H-indazol-3-ol derivatives.

    Oxidation: Formation of 4,6-dibromo-1H-indazole-3-one.

    Reduction: Formation of 1H-indazol-3-ol or 4,6-dihydro-1H-indazol-3-ol.

Scientific Research Applications

4,6-dibromo-1H-indazol-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives. It serves as a precursor for various substitution and cyclization reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound’s ability to interact with biological targets makes it a valuable tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4,6-dibromo-1H-indazol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atoms and hydroxyl group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

4,6-dibromo-1H-indazol-3-ol can be compared with other indazole derivatives, such as:

    1H-indazole-3-ol: Lacks the bromine atoms, resulting in different chemical reactivity and biological activity.

    4-bromo-1H-indazole-3-ol: Contains only one bromine atom, leading to distinct substitution patterns and reactivity.

    6-bromo-1H-indazole-3-ol: Similar to 4-bromo-1H-indazole-3-ol but with the bromine atom at a different position.

Properties

IUPAC Name

4,6-dibromo-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRKXUACQHVSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646148
Record name 4,6-Dibromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-58-1
Record name 4,6-Dibromo-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dibromo-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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